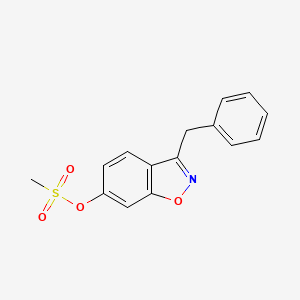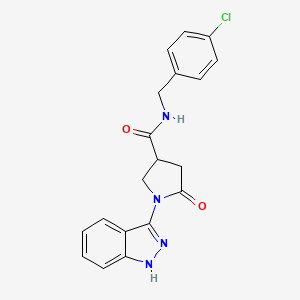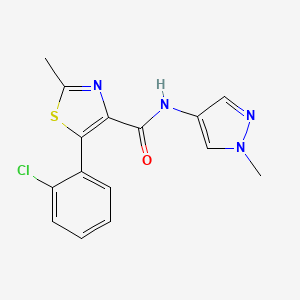![molecular formula C23H23N5O3 B11012269 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11012269.png)
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps. One common method involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one. This intermediate is then acylated with succinic anhydride to produce N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which can be further converted into various derivatives .
Industrial Production Methods
the use of microwave irradiation and green chemistry approaches, such as the use of water as a solvent, are promising for scaling up the synthesis while minimizing environmental impact .
化学反应分析
Types of Reactions
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents such as ethanol or water and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions are typically quinazolinone derivatives with varying degrees of substitution and functionalization, depending on the specific reagents and conditions used .
科学研究应用
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects .
相似化合物的比较
Similar Compounds
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetate
Uniqueness
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
属性
分子式 |
C23H23N5O3 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H23N5O3/c1-15(2)12-28-14-25-20-8-7-16(11-18(20)23(28)31)26-21(29)9-10-27-13-24-19-6-4-3-5-17(19)22(27)30/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,26,29) |
InChI 键 |
WQNVEQMTJYMPPW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-2-methyl-3-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11012200.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11012206.png)
![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-beta-alanine](/img/structure/B11012211.png)

![N-[4-(acetylamino)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11012230.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11012231.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B11012239.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B11012273.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B11012283.png)
![Ethyl (2-{[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11012285.png)
